molecular formula C27H22N6O B13382554 4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone)

4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone)

Cat. No.: B13382554
M. Wt: 446.5 g/mol
InChI Key: CAJKUNQVRKQFLC-RVSCTIAXSA-N
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Description

4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone) is a complex organic compound with the molecular formula C27H22N6O This compound is known for its unique structural properties, which include a combination of hydroxy, methyl, and quinolinylhydrazone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone) typically involves the reaction of 4-Hydroxy-5-methylisophthalaldehyde with 8-quinolinylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions may include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 60°C

    Catalyst: Acetic acid or other mild acids

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The process is optimized for yield and purity, often involving:

    Purification: Recrystallization or chromatography

    Quality Control: Spectroscopic analysis (NMR, IR) to ensure the correct structure and purity

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone) can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The hydrazone linkage can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The quinolinyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Electrophiles like bromine in the presence of a catalyst

Major Products

    Oxidation: Formation of 4-Hydroxy-5-methylisophthalic acid derivatives

    Reduction: Formation of 4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylamine)

    Substitution: Formation of brominated derivatives of the quinolinyl group

Scientific Research Applications

4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

    Medicine: Studied for its potential anticancer and antimicrobial activities due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone) involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can chelate metal ions, forming stable complexes that can be used in various applications. The quinolinylhydrazone moiety is responsible for its biological activity, potentially disrupting cellular processes in microorganisms and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-5-methylisophthalaldehyde
  • 8-Quinolinylhydrazine
  • 2-Hydroxy-5-methylisophthalaldehyde

Uniqueness

4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone) is unique due to its combination of hydroxy, methyl, and quinolinylhydrazone groups, which provide a versatile platform for chemical modifications and applications. Its ability to form stable metal complexes and its potential biological activities set it apart from similar compounds.

Properties

Molecular Formula

C27H22N6O

Molecular Weight

446.5 g/mol

IUPAC Name

2-methyl-4,6-bis[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C27H22N6O/c1-18-14-19(16-30-32-23-10-2-6-20-8-4-12-28-25(20)23)15-22(27(18)34)17-31-33-24-11-3-7-21-9-5-13-29-26(21)24/h2-17,32-34H,1H3/b30-16+,31-17+

InChI Key

CAJKUNQVRKQFLC-RVSCTIAXSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)/C=N/NC2=CC=CC3=C2N=CC=C3)/C=N/NC4=CC=CC5=C4N=CC=C5

Canonical SMILES

CC1=CC(=CC(=C1O)C=NNC2=CC=CC3=C2N=CC=C3)C=NNC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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